Neuraminidase Inhibition: 5-Aminomethyl Analog (9) vs. 5,5-Bis(hydroxymethyl) Parent (8) – 10-Fold Improvement Against Influenza B
In a direct head-to-head structure–activity relationship study, the 5-aminomethyl analogue (compound 9) was compared with the parent 5,5-bis(hydroxymethyl) compound (8) for inhibition of influenza neuraminidase. Compound 8 was 160-fold less active against N1NA versus N2NA. Compound 9 not only retained effective inhibition of influenza A neuraminidase but also exhibited a 10-fold improvement in activity against influenza B neuraminidase relative to compound 8 [1]. This demonstrates that the 5-aminomethyl substituent provides a measurable and functionally meaningful advantage over the bis(hydroxymethyl) analogue in broadening neuraminidase subtype coverage.
| Evidence Dimension | Influenza B neuraminidase inhibitory activity (fold improvement) |
|---|---|
| Target Compound Data | Compound 9 (5-aminomethyl analogue): 10-fold improvement vs. 8 |
| Comparator Or Baseline | Compound 8 (5,5-bis(hydroxymethyl) analogue): baseline activity against influenza B NA |
| Quantified Difference | 10-fold improvement in influenza B NA inhibition for 9 vs. 8; compound 8 also showed 160-fold selectivity loss against N1NA |
| Conditions | Influenza A (N1NA, N2NA) and influenza B neuraminidase enzyme inhibition assays; published in Bioorg. Med. Chem. 2003 |
Why This Matters
This directly quantifies the functional advantage of the 5-aminomethyl substituent over the bis(hydroxymethyl) analogue for broad-spectrum neuraminidase inhibitor development, a key decision criterion for medicinal chemistry procurement.
- [1] Brouillette, W.J. et al. Pyrrolidinobenzoic acid inhibitors of influenza virus neuraminidase: modifications of essential pyrrolidinone ring substituents. Bioorg. Med. Chem. 2003, 11, 2739–2749. PMID: 12788348. View Source
